molecular formula C12H8BrNO2 B3151293 4-Bromo-2-nitrobiphenyl CAS No. 70873-41-5

4-Bromo-2-nitrobiphenyl

Cat. No.: B3151293
CAS No.: 70873-41-5
M. Wt: 278.1 g/mol
InChI Key: GTJFRSVWOUWTDJ-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrobiphenyl is an organic compound with the molecular formula C12H8BrNO2. It is a derivative of biphenyl, where a bromine atom is substituted at the fourth position and a nitro group at the second position of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-nitrobiphenyl can be synthesized through several methods. One common approach involves the nitration of 4-bromobiphenyl. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the second position of the biphenyl ring. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic systems to enhance the efficiency and yield of the reaction. For instance, palladium-catalyzed cross-coupling reactions can be employed to couple brominated and nitrated aromatic compounds, resulting in the formation of this compound under optimized conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-nitrobiphenyl undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Reduction: 4-Bromo-2-aminobiphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation: Oxidized nitro derivatives.

Scientific Research Applications

4-Bromo-2-nitrobiphenyl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitroaromatic compounds with biological molecules.

    Medicine: Research into potential pharmaceutical applications, including the development of drugs that target specific biological pathways.

    Industry: Used in the production of advanced materials, including polymers and liquid crystals, due to its unique structural properties.

Comparison with Similar Compounds

    4-Bromo-2-nitrophenol: Similar structure but with a hydroxyl group instead of a second phenyl ring.

    4-Bromo-2-nitroaniline: Contains an amino group instead of a second phenyl ring.

    4-Bromo-2-nitrotoluene: Contains a methyl group instead of a second phenyl ring.

Uniqueness: 4-Bromo-2-nitrobiphenyl is unique due to the presence of both a bromine atom and a nitro group on a biphenyl structure. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

4-bromo-2-nitro-1-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJFRSVWOUWTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 500 mL round bottom flask was charged with toluene (250 mL), phenyl boronic acid (10 g, 82 mmol), 2,5-dibromonitrobenzene (23.1 g, 82.3 mmol), Pd(PPh3)4 (2.8 g, 2.5 mmol), and 2M Na2CO3 aqueous solution (124 mL). Then, at 90° C., the mixture was heated under reflux for 6 hours. After the reaction was completed, the resultant product was diluted with addition of distilled water at room temperature. Then, the resultant product was extracted with methylene chloride and water. The organic layer was dried with MgSO4, and concentrated. Then, the produced compound was purified by silica gel column (methylene chloride:hexane=1:1) to give 19.2 g of a product (84.2%).
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
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23.1 g
Type
reactant
Reaction Step One
Quantity
124 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant product
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0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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